
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. The process may also involve the use of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: Formation of 4-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the hydroxyl group at a different position.
Uniqueness
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
820974-75-2 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
4-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-7-4-5-9-8(7)2-1-3-10(9)12/h1-3,7,12H,4-5H2 |
InChIキー |
LYYJWSZEDINELS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1C#N)C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


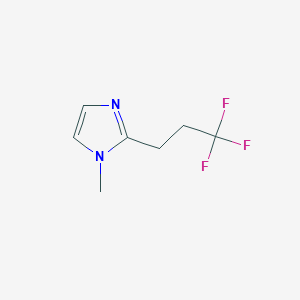
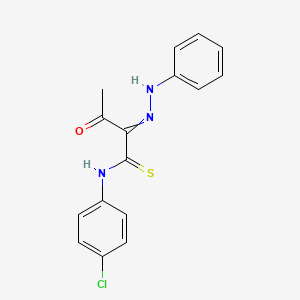
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
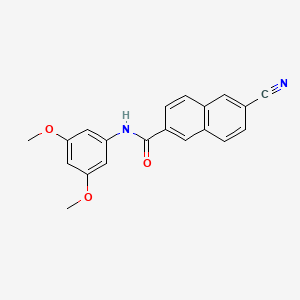

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
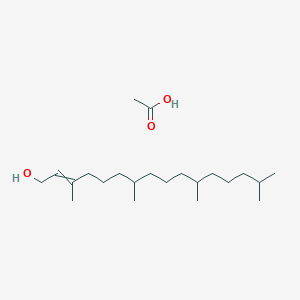
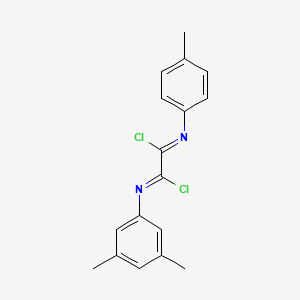
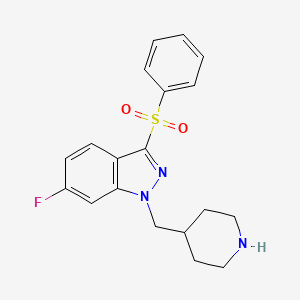
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
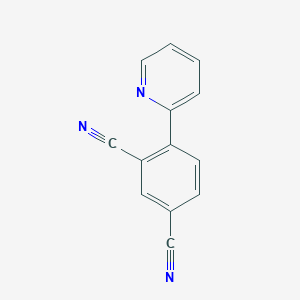
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
